6-Bromo-2,3-dichlorobenzaldehyde

Renin inhibitor Secondary amine derivatives Patent intermediate

6-Bromo-2,3-dichlorobenzaldehyde (CAS 945999-86-0) is a trihalogenated benzaldehyde derivative (C₇H₃BrCl₂O, MW 253.91). It belongs to the class of aryl halide building blocks featuring a formyl group at position 1, chlorine atoms at positions 2 and 3, and a bromine atom at position 6.

Molecular Formula C7H3BrCl2O
Molecular Weight 253.9 g/mol
CAS No. 945999-86-0
Cat. No. B1378198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dichlorobenzaldehyde
CAS945999-86-0
Molecular FormulaC7H3BrCl2O
Molecular Weight253.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)Cl)C=O)Br
InChIInChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
InChIKeyYUSBVIYVLAAAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dichlorobenzaldehyde (CAS 945999-86-0): Core Structural and Procurement Profile


6-Bromo-2,3-dichlorobenzaldehyde (CAS 945999-86-0) is a trihalogenated benzaldehyde derivative (C₇H₃BrCl₂O, MW 253.91) . It belongs to the class of aryl halide building blocks featuring a formyl group at position 1, chlorine atoms at positions 2 and 3, and a bromine atom at position 6 [1]. The ortho-bromo/aldehyde arrangement provides a synthetically distinct handle relative to regioisomeric bromo-dichlorobenzaldehydes [2]. This compound is primarily sourced as a research intermediate, with commercial specifications typically ≥95% purity (HPLC, NMR) .

Why Generic Substitution of 6-Bromo-2,3-dichlorobenzaldehyde Is Scientifically Unsound


In-class bromo-dichlorobenzaldehyde isomers are not functionally interchangeable. The position of the bromine substituent relative to the aldehyde and chlorine atoms dictates both the electronic environment and the steric accessibility for transition-metal-catalyzed transformations . In 6-bromo-2,3-dichlorobenzaldehyde, the bromine at C6 resides ortho to the formyl group, enabling aldehyde-directed C–H functionalization strategies that cannot be replicated by isomers where the bromine is meta or para to the aldehyde (e.g., 4-bromo-2,6-dichloro or 2-bromo-3,6-dichloro isomers) [1]. Furthermore, the chemoselective oxidative addition hierarchy (C–Br >> C–Cl) means that the bromine site reacts preferentially in cross-coupling, providing a predictable mono-functionalization vector that is lost or scrambled in isomers where the bromine is placed at a sterically hindered or electronically deactivated position [2]. Substituting an isomer without verifying the regiochemical integrity therefore risks failed coupling sequences, lower yields, and off-target byproducts in multi-step syntheses.

Quantitative Differentiation Evidence for 6-Bromo-2,3-dichlorobenzaldehyde vs. Closest Analogs


Patent-Specific Intermediate Role in Renin Inhibitor Synthesis: 6-Br-2,3-Cl vs. Unsubstituted 2,3-Dichlorobenzaldehyde

6-Bromo-2,3-dichlorobenzaldehyde is explicitly employed as a synthetic intermediate in the preparation of secondary amine renin inhibitors claimed in US Patent US20090176823A1 (granted as US 7,968,720 B2) [1]. In contrast, the non-brominated parent scaffold 2,3-dichlorobenzaldehyde (CAS 6334-18-5) lacks the aryl halide handle required for the key palladium-catalyzed cross-coupling step used to elaborate the molecular framework in the patent's Markush structure [2]. This makes the 6-bromo derivative irreplaceable in that specific pharmacophore assembly.

Renin inhibitor Secondary amine derivatives Patent intermediate

Chemoselective Suzuki Coupling Orthogonality: C–Br Reactivity vs. C–Cl Reactivity in 6-Bromo-2,3-dichlorobenzaldehyde

In polyhalogenated arenes, palladium-catalyzed Suzuki–Miyaura coupling proceeds with a well-established reactivity order of C–Br >> C–Cl [1]. For 6-bromo-2,3-dichlorobenzaldehyde, this translates into a predictable chemoselective outcome: the bromine at C6 undergoes oxidative addition preferentially over the two chlorine atoms at C2 and C3, enabling selective mono-arylation at the bromine site without protecting-group manipulation [1]. By comparison, isomers such as 2-bromo-3,6-dichlorobenzaldehyde (CAS 1114809-26-5) position the bromine at C2, directly adjacent to the aldehyde and one chlorine, which can introduce competing steric effects that reduce coupling efficiency or alter selectivity compared to the less hindered C6 bromine .

Chemoselective cross-coupling Suzuki-Miyaura Orthogonal functionalization

Aldehyde-Directed ortho-C–H Bromination Synthetic Access: 98% Yield from 2,3-Dichlorobenzaldehyde

6-Bromo-2,3-dichlorobenzaldehyde can be synthesized in 98% isolated yield via palladium-catalyzed ortho-C(sp²)–H bromination of 2,3-dichlorobenzaldehyde using 2-amino-5-chlorobenzotrifluoride as a monodentate transient directing group and NBS as the bromine source [1]. This high-yielding, silver-free protocol demonstrates that the C6 position is the kinetically and thermodynamically favored site of bromination on the 2,3-dichloro scaffold. When the same methodology is applied to benzaldehyde substrates lacking the 2,3-dichloro substitution pattern, the regiochemical outcome shifts, yielding different bromo-isomers or mixtures [1]. This establishes 6-bromo-2,3-dichlorobenzaldehyde as the exclusive product of this atom-economical C–H functionalization route, unlike alternative isomers that require lengthier de novo syntheses.

C–H activation Transient directing group Late-stage functionalization

Commercial Purity and Batch Reproducibility: ≥95% vs. Lower-Purity Isomer Offerings

Multiple independent vendors consistently supply 6-bromo-2,3-dichlorobenzaldehyde at a minimum purity of 95% (HPLC, NMR-verified), with batch-specific certificates of analysis (CoA) available . In comparison, several regioisomeric bromo-dichlorobenzaldehydes are offered at lower or unspecified purity levels, or are listed as custom synthesis items without guaranteed specifications. For instance, 2-bromo-3,6-dichlorobenzaldehyde (CAS 1114809-26-5) is listed without a published purity specification on major databases , while 4-bromo-3,5-dichlorobenzaldehyde (CAS 120077-80-7) is often available only at 95% with limited CoA transparency [1]. The availability of ≥95% purity with full analytical documentation reduces the risk of failed reactions due to unknown impurities, a critical factor in reproducible research and scale-up chemistry.

Quality control HPLC purity Procurement specification

Optimal Application Scenarios for Procuring 6-Bromo-2,3-dichlorobenzaldehyde


Renin Inhibitor Lead Optimization and Scale-Up

Research groups and CDMOs developing non-peptidic renin inhibitors based on the Actelion secondary amine scaffold should prioritize 6-bromo-2,3-dichlorobenzaldehyde as the key aryl halide coupling partner. The compound's explicit role in US 7,968,720 B2 ensures that the synthetic route is both literature-precedented and IP-compliant [1]. Using a non-brominated or regioisomeric aldehyde at this stage would necessitate route re-design and re-validation, adding months to development timelines [2].

Sequential Chemoselective Cross-Coupling for Library Synthesis

Medicinal chemistry teams building biaryl or terphenyl libraries can exploit the C–Br >> C–Cl reactivity hierarchy to perform a first Suzuki coupling at the C6 bromine, leaving the C2 and C3 chlorines available for a subsequent orthogonal coupling step [1]. This sequential strategy is not feasible with isomers lacking a clearly differentiated halogen reactivity profile (e.g., 2-bromo-3,6-dichlorobenzaldehyde where the bromine is flanked by two electron-withdrawing groups that may attenuate reactivity) [2].

C–H Functionalization Methodology Development

Academic and industrial laboratories developing new transient-directing-group strategies for aldehyde C–H activation can use 6-bromo-2,3-dichlorobenzaldehyde as a high-yielding benchmark substrate (98% isolated yield) to validate catalyst systems [1]. The compound's well-defined regiochemical outcome reduces analytical ambiguity, making it a superior model substrate compared to less reactive or regioisomerically ambiguous benzaldehyde derivatives [1].

Procurement for Quality-Sensitive GMP/GLP Intermediate Manufacturing

When sourcing intermediates for GMP/GLP-grade synthesis, the consistently documented ≥95% purity with CoA across multiple independent vendors (Bidepharm, Fluorochem) reduces the qualification burden [1][2]. This contrasts with regioisomeric bromo-dichlorobenzaldehydes that lack standardized purity documentation, increasing the risk of batch failure during analytical release testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,3-dichlorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.